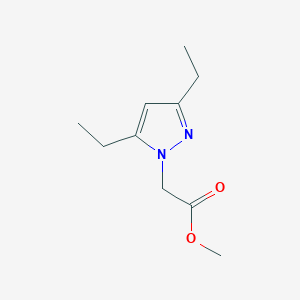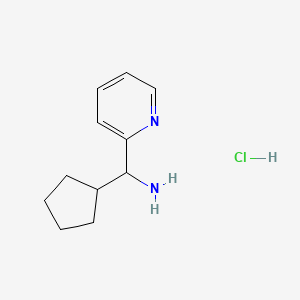
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride
Vue d'ensemble
Description
Cyclopentyl(pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H17ClN2 and a molecular weight of 212.72 . It is a derivative of methanamine, which is a heterocyclic organic compound .
Molecular Structure Analysis
The InChI code for Cyclopentyl(pyridin-2-yl)methanamine is1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 . This indicates that the compound has a cyclopentyl group attached to a methanamine moiety, which is further connected to a pyridin-2-yl group. Physical And Chemical Properties Analysis
Cyclopentyl(pyridin-2-yl)methanamine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis
Cyclopentyl(pyridin-2-yl)methanamine is used in various areas of chemical synthesis . It is a versatile compound that can be used to create a wide range of other chemicals, making it a valuable tool in the field of synthetic chemistry .
Production of Aromatic Ketones
This compound plays a key role in the production of aromatic ketones . Aromatic ketones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been described, which involves a direct Csp3-H oxidation approach with water under mild conditions .
Catalyst in Reduction Reactions
Cyclopentyl(pyridin-2-yl)methanamine-based catalysts have been used for fast transfer hydrogenation of carbonyl compounds . These catalysts, in combination with appropriate phosphanes, afford ruthenium systems of unprecedented high catalytic activity and productivity for the reduction of ketones and aldehydes .
Material Science
In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with novel characteristics .
Chromatography
Cyclopentyl(pyridin-2-yl)methanamine can be used in chromatography, a method used to separate mixtures . Its properties can help improve the efficiency and effectiveness of this process .
Life Science Research
In life science research, this compound can be used in various experiments and studies . Its properties can contribute to our understanding of biological processes and phenomena .
Safety and Hazards
Propriétés
IUPAC Name |
cyclopentyl(pyridin-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10;/h3-4,7-9,11H,1-2,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYFOFFFHCXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



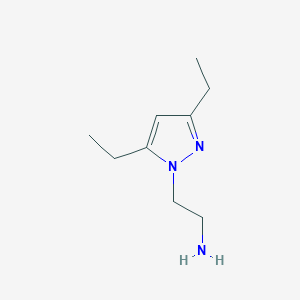


![2-[6-Oxo-3-(pyridin-2-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1471918.png)

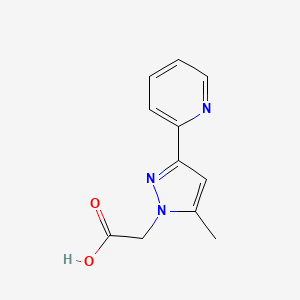
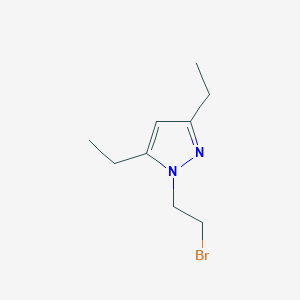
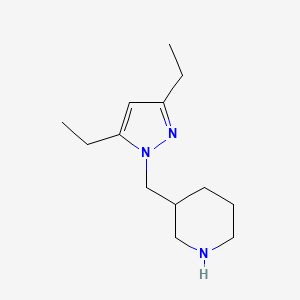
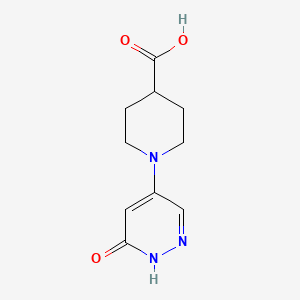


![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
